3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197442
InChI: InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

CAS No.:

Cat. No.: VC16197442

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 3-[4-(oxetan-3-yl)piperazin-1-yl]aniline
Standard InChI InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2
Standard InChI Key ZJRFXVQPEYXRQS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2COC2)C3=CC=CC(=C3)N

Introduction

Chemical Identity and Structural Features

The compound belongs to the piperazine-oxetane-aniline family, characterized by a piperazine ring linked to both an oxetane moiety and an aniline group. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . Key structural attributes include:

  • Aniline Core: The primary aromatic amine group enables participation in electrophilic substitution and coupling reactions.

  • Piperazine Bridge: A six-membered diamine ring that enhances solubility and serves as a pharmacophore in medicinal chemistry.

  • Oxetane Substituent: A strained four-membered oxygen-containing ring that improves metabolic stability and modulates physicochemical properties .

Comparative analysis with the 4-position isomer (4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline) reveals minor differences in steric and electronic profiles, which may influence reactivity and biological activity .

Synthesis and Reaction Pathways

While no direct synthesis reports for 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline exist, analogous methodologies for related compounds suggest viable routes:

Nucleophilic Aromatic Substitution

Reaction of 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) with 1-fluoro-3-nitrobenzene under basic conditions (e.g., K₂CO₃ in NMP at 100°C) yields a nitro intermediate, which is subsequently reduced to the aniline .

Example Protocol

  • Coupling Step:

    • Combine 1-(oxetan-3-yl)piperazine (8.00 g, 56.26 mmol), 1-fluoro-3-nitrobenzene (9.63 g, 56.26 mmol), and K₂CO₃ (38.88 g) in N-methyl-2-pyrrolidone (100 mL).

    • Heat at 100°C for 12–16 hours under inert atmosphere .

  • Reduction Step:

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine .

Yield: ~70–85% (based on analogous reactions) .

Alternative Pathways

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with 1-(oxetan-3-yl)piperazine.

  • Reductive Amination: Condensation of oxetane-containing aldehydes with aniline derivatives.

Physicochemical Properties

Data extrapolated from the 4-position isomer and computational models:

PropertyValueSource
Molecular Weight233.31 g/mol
Solubility (Water)28.9 mg/mL (predicted)
LogP (Octanol-Water)1.83 (iLOGP)
pKa (Aniline NH₂)~4.5 (estimated)
Melting PointNot reported

Storage Recommendations:

  • Store at room temperature in sealed containers protected from moisture .

  • Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .

Applications in Research

Medicinal Chemistry

Piperazine-oxetane hybrids are explored as kinase inhibitors and GPCR modulators. The aniline moiety facilitates hydrogen bonding with target proteins, while the oxetane enhances metabolic stability .

Material Science

The compound’s rigid structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Synthetic Intermediate

Used in the preparation of:

  • Heterocyclic scaffolds via cycloaddition reactions.

  • Fluorescent probes through diazo coupling .

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